(1-Phenylpropan-2-ylidene)propanedinitrile
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Overview
Description
(1-Phenylpropan-2-ylidene)propanedinitrile: is an organic compound with the molecular formula C12H9N2. It is a derivative of malononitrile and is characterized by the presence of a phenyl group attached to a propan-2-ylidene moiety. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylpropan-2-ylidene)propanedinitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: (1-Phenylpropan-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitriles or other derivatives.
Scientific Research Applications
Chemistry: (1-Phenylpropan-2-ylidene)propanedinitrile is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of (1-Phenylpropan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
2-(1-phenylethylidene)propanedinitrile: A closely related compound with slight structural variations.
Uniqueness: (1-Phenylpropan-2-ylidene)propanedinitrile is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
54881-51-5 |
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Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1-phenylpropan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H10N2/c1-10(12(8-13)9-14)7-11-5-3-2-4-6-11/h2-6H,7H2,1H3 |
InChI Key |
DFMWORAXKHLLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C#N)CC1=CC=CC=C1 |
Origin of Product |
United States |
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